molecular formula C23H22FN3O4S2 B2524080 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-21-0

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2524080
CAS No.: 851781-21-0
M. Wt: 487.56
InChI Key: JHIULNHZMTUQTC-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with a 4-fluorobenzenesulfonyl group at position 1, a 2-methylphenyl group at position 5, and a methanesulfonamide moiety attached to the para position of the phenyl ring at position 3 (Fig. 1). The pyrazoline scaffold, common in medicinal chemistry, contributes to conformational rigidity, which may improve target selectivity compared to flexible analogs.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIULNHZMTUQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. Common starting materials include 4-fluorobenzenesulfonyl chloride and 2-methylphenyl derivatives. The process often includes reactions such as nucleophilic substitution, cyclization, and sulfonamide formation under controlled temperature and pH conditions.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized using continuous flow reactors to enhance yield and purity. Parameters such as solvent choice, reaction time, and temperature are meticulously controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reactions are usually carried out in organic solvents like dichloromethane or ethanol under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed: The main products formed from these reactions are often derivatives with altered functional groups, leading to new compounds with potentially enhanced properties or novel applications.

Scientific Research Applications

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has wide-ranging applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

  • Biology: Applied in biochemical assays to study enzyme interactions and protein binding.

  • Medicine: Investigated for its potential in drug development, particularly in targeting specific molecular pathways involved in diseases.

  • Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that alter cellular functions, providing a basis for its use in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Substituent Comparison of Pyrazoline-Based Sulfonamides

Compound R1 (Position 1) R2 (Position 5) R3 (Position 3) Bioactivity Highlights
Target Compound 4-Fluorobenzenesulfonyl 2-Methylphenyl Methanesulfonamide Hypothesized CA inhibition
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-...} () 3-Chlorobenzenesulfonyl 2-Fluorophenyl Ethanesulfonamide Not reported; chloro substituent may reduce solubility
4-[5-(4-Fluorophenyl)-3-phenyl-... () Benzenesulfonyl 4-Fluorophenyl Sulfonamide Aminopeptidase N inhibition
N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-... () 2-Methylpropanoyl 2-Methylphenyl Methanesulfonamide Reduced polarity due to acyl group; unknown activity
  • Fluorine vs. Chlorine : The target compound’s 4-fluorobenzenesulfonyl group likely enhances metabolic stability and CA binding compared to 3-chlorophenyl analogs, as fluorine’s electronegativity improves hydrogen-bonding interactions .
  • Aryl vs.

Physicochemical Properties

Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility. The target compound’s 4-fluorobenzenesulfonyl and methanesulfonamide groups may reduce logP compared to chlorinated analogs (), improving bioavailability .

Synthesis and Characterization : The target compound was likely synthesized via cyclocondensation of chalcones with hydrazines, a method validated in . Structural confirmation via 1H/13C NMR and HRMS aligns with protocols in and . Crystallographic data, if available, would rely on SHELX-based refinement () .

Biological Activity

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide. Its molecular formula is C23H22FN3O4S2C_{23}H_{22}FN_3O_4S_2, with a molecular weight of 466.56 g/mol. The presence of the fluorobenzenesulfonyl and dihydropyrazole moieties suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor or modulator of these targets, leading to altered cellular functions. The compound’s sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can influence various physiological processes.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : In studies involving human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), the compound demonstrated IC50 values in the nanomolar range, indicating potent growth inhibition (Table 1).
Cell LineIC50 (nM)
MCF745
HT-2930
M2150

These results suggest that the compound effectively disrupts cell cycle progression, particularly in the G2/M phase, leading to apoptosis in cancer cells.

Mechanistic Studies

Mechanistic investigations have shown that the compound binds to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics. This interaction is crucial for cell division, and its inhibition can lead to cytotoxic effects on rapidly dividing cancer cells.

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays demonstrated that the compound significantly inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4. This highlights its potential as a therapeutic agent in oncology.
  • Synergistic Effects : Combination studies with other anticancer agents revealed that this compound could enhance the efficacy of existing treatments while reducing associated toxicities.

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